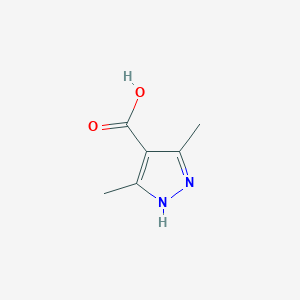
3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Overview
Description
3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid, also known as 3,5-dimethylpyrazole-4-carboxylic acid, is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid can be achieved through a series of reactions . The first step involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to produce 3,5-dimethylpyrazole-4-carboxylic acid dimethyl ester . This ester is then hydrolyzed under acidic conditions to yield 3,5-dimethylpyrazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has been discussed based on crystallographic results and solid-state NMR . The structure of this compound, along with other simple pyrazole-4-carboxylic acids unsubstituted in position 1 (NH derivatives), has been analyzed .
Physical And Chemical Properties Analysis
3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid has a molecular weight of 140.14 g/mol . It has a density of 1.321±0.06 g/cm3 (Predicted), a melting point of 273 °C, and a boiling point of 368.3±37.0 °C (Predicted) . The flashpoint is 176.6°C, and the vapor pressure is 4.48E-06mmHg at 25°C .
Scientific Research Applications
Precursor to Ligands in Coordination Chemistry
3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is a precursor to a variety of ligands that are widely studied in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The properties of these complexes can be manipulated by changing the ligands, which makes them useful in a variety of applications, from catalysis to materials science.
Synthesis of Pyrazole Derivatives
This compound can be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are a class of organic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties. They are also used in the development of new drugs and therapeutic agents.
Heterogeneous Catalyst
The compound can be used as a heterogeneous catalyst in certain chemical reactions . Heterogeneous catalysts are substances that are in a different phase (solid, liquid, or gas) than the reactants in a chemical reaction. They can increase the rate of reaction, and can often be recovered and reused, making them economically and environmentally attractive.
Safety and Hazards
3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Biochemical Pathways
The compound’s action on the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D affects the cAMP signaling pathway . Elevated cAMP levels can activate protein kinase A, which then phosphorylates a variety of target proteins, leading to changes in cellular function and gene expression.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. For instance, the compound should be stored in a dry environment . Furthermore, the compound’s effects may also be influenced by the specific biological environment within the body, including the presence of other drugs or substances.
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWDXMXZBYKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379858 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |
CAS RN |
135108-88-2, 113808-86-9 | |
| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid?
A1: 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is characterized by the following:
- Molecular Formula: C6H8N2O2 []
- Molecular Weight: 140.14 g/mol []
- Spectroscopic Data: Its structure has been confirmed using various spectroscopic techniques including IR, MS, 1H NMR and 13C NMR. [, ]
Q2: Are there different structural forms of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid?
A2: Yes, research indicates that 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid exhibits polymorphism, meaning it can exist in different crystalline forms. Additionally, one of these polymorphs exhibits solid-state proton transfer (SSPT). []
Q3: How is 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid synthesized?
A3: It can be synthesized from ethyl acetoacetate through a three-step process: condensation with acetyl chloride, cyclization, and hydrolysis. This method has been shown to be efficient and suitable for industrial production. []
Q4: What are the applications of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in material science?
A4: This compound serves as a versatile ligand in the synthesis of chromium-based porous coordination polymers (PCPs). These PCPs, characterized by unique open structures, hold potential in various applications like gas storage and separation. []
Q5: Has 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid been explored in drug discovery?
A5: Yes, derivatives of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid, like its ethyl esters, have been explored for their inhibitory activity against Phosphodiesterase 4 (PDE4). These enzymes play a role in inflammatory processes, making them targets for conditions like asthma and chronic obstructive pulmonary disease (COPD). [, ]
Q6: Are there any studies on the interaction of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid derivatives with their biological targets?
A6: Yes, structural studies have investigated the interaction of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid ethyl ester derivatives with the catalytic domain of human PDE4B. These studies help visualize the binding mode and provide insights for further drug design. []
Q7: Is there research on the biological activity of other 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid derivatives?
A7: Yes, a chitosan salt of 1-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been synthesized and investigated for its anti-burn properties. [] Additionally, 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid itself has been identified as a ligand for the heat shock-related 70kDA protein 2 (Hsp70), which is involved in cellular stress responses and is a potential target for cancer therapy. []
Q8: Are there any known Structure-Activity Relationship (SAR) studies for compounds related to 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid?
A8: While specific SAR studies focusing solely on 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid are not explicitly mentioned in the provided abstracts, research on its derivatives, like the ethyl esters as PDE4 inhibitors [, ], suggests ongoing investigations into how structural modifications impact biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)











